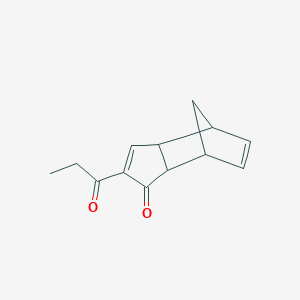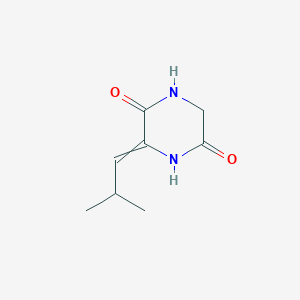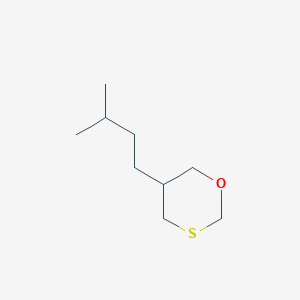
5-(3-Methylbutyl)-1,3-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylbutyl)-1,3-oxathiane is an organic compound that belongs to the class of oxathianes Oxathianes are heterocyclic compounds containing a six-membered ring with one oxygen and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-1,3-oxathiane typically involves the reaction of 3-methylbutyl alcohol with a suitable sulfur-containing reagent under controlled conditions. One common method is the reaction of 3-methylbutyl alcohol with sulfur monochloride (S2Cl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the oxathiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methylbutyl)-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxathiane derivatives.
Applications De Recherche Scientifique
5-(3-Methylbutyl)-1,3-oxathiane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(3-Methylbutyl)-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur and oxygen atoms can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Methylbutyl)-1,3-dioxane: Similar structure but with two oxygen atoms in the ring.
5-(3-Methylbutyl)-1,3-thiazane: Similar structure but with a nitrogen atom replacing one of the oxygen atoms.
5-(3-Methylbutyl)-1,3-oxathiane-2-one: Similar structure but with a carbonyl group attached to the ring.
Uniqueness
This compound is unique due to the presence of both oxygen and sulfur atoms in its ring structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
64132-14-5 |
|---|---|
Formule moléculaire |
C9H18OS |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
5-(3-methylbutyl)-1,3-oxathiane |
InChI |
InChI=1S/C9H18OS/c1-8(2)3-4-9-5-10-7-11-6-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
LTFPOLMTCTVNNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1COCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


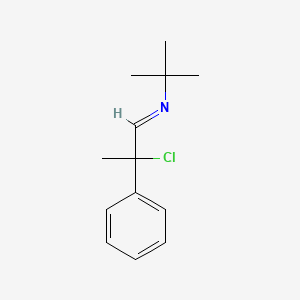

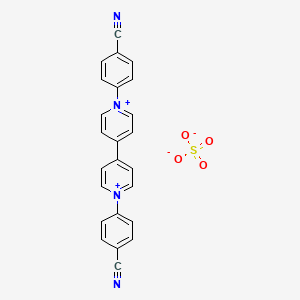
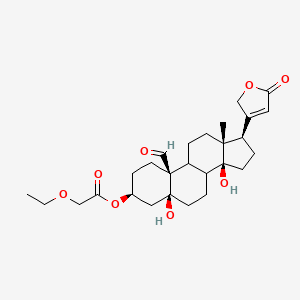
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
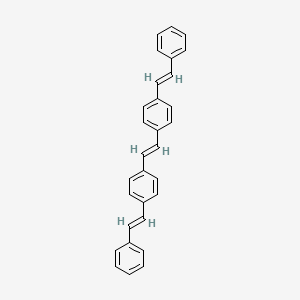


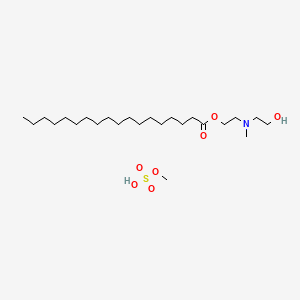


![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
